molecular formula C25H28ClN3O B6066147 N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide

N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide

Cat. No.: B6066147
M. Wt: 422.0 g/mol
InChI Key: SAINFBCTHQJNEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28ClN3O/c26-24-9-2-1-6-21(24)16-28-25(30)11-10-19-5-4-14-29(17-19)18-22-8-3-7-20-15-27-13-12-23(20)22/h1-3,6-9,12-13,15,19H,4-5,10-11,14,16-18H2,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAINFBCTHQJNEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC3=C2C=CN=C3)CCC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Attachment of the Isoquinoline Moiety: This step often involves a nucleophilic substitution reaction where the isoquinoline group is introduced.

    Introduction of the Chlorophenyl Group: This can be done through a Friedel-Crafts alkylation reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are used under appropriate conditions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors or enzymes.

    Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]butanamide
  • N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]pentanamide

Uniqueness

N-[(2-chlorophenyl)methyl]-3-[1-(isoquinolin-5-ylmethyl)piperidin-3-yl]propanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.